molecular formula C22H17ClN2OS B4978952 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide

Cat. No. B4978952
M. Wt: 392.9 g/mol
InChI Key: RREXJMZCLYMPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research areas. BTA-EG6 has shown promising results in inhibiting the activity of certain enzymes and proteins, making it a potential candidate for drug development and therapeutic interventions.

Mechanism of Action

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide exerts its inhibitory effects by binding to the active site of certain enzymes and proteins, thereby preventing their activity. The exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide varies depending on the target enzyme or protein, but it generally involves the disruption of key interactions that are required for enzymatic activity.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide has been shown to have a range of biochemical and physiological effects, depending on the target enzyme or protein. In cancer cells, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide has been shown to induce apoptosis and inhibit cell proliferation, while in neurodegenerative diseases, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide has been shown to inhibit the replication of certain pathogens by targeting key enzymes that are essential for their survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide in lab experiments is its high specificity for certain enzymes and proteins, which allows for precise targeting and inhibition. Additionally, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide has been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for drug development. However, one of the limitations of using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide in lab experiments is its relatively high cost and the need for specialized synthesis techniques.

Future Directions

There are several potential future directions for the study of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide. One area of interest is the development of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide-based drugs for the treatment of cancer, neurodegenerative diseases, and infectious diseases. Additionally, further research is needed to elucidate the exact mechanisms of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide on different enzymes and proteins, as well as its potential applications in other scientific research areas. Finally, the development of more efficient and cost-effective synthesis methods for N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide could facilitate its widespread use in lab experiments and drug development.

Synthesis Methods

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with 2-chloro-4-methylphenylacetic acid, followed by the addition of 4-chlorophenylboronic acid and palladium catalyst. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide has been extensively studied for its potential applications in various scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide has shown promising results in inhibiting the activity of certain enzymes and proteins that are involved in tumor growth and metastasis. In neurodegenerative diseases, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide has been shown to have neuroprotective effects by inhibiting the activity of certain enzymes that are involved in the pathogenesis of these diseases. In infectious diseases, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide has been studied for its potential to inhibit the activity of certain enzymes that are essential for the survival and replication of pathogens.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS/c1-14-17(22-25-19-6-2-3-8-20(19)27-22)5-4-7-18(14)24-21(26)13-15-9-11-16(23)12-10-15/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREXJMZCLYMPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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